REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].[CH2:14]=O.Cl.[NH4+].[OH-]>O>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[C:6](=[O:8])[O:7][CH2:14]2 |f:3.4|
|
Name
|
|
Quantity
|
353.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
24.5 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
gradually brought to 60° C
|
Type
|
CUSTOM
|
Details
|
cold for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with water till neutrality,
|
Type
|
CUSTOM
|
Details
|
then crystallized from methanol (2 l)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2COC(C2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 58.65% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |